molecular formula C7H14N2O4S B8813683 [(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate

[(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate

Cat. No. B8813683
M. Wt: 222.26 g/mol
InChI Key: YRRKLBAKDXSTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aldicarb sulfone is a white crystalline solid. Insecticide.

properties

Product Name

[(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate

Molecular Formula

C7H14N2O4S

Molecular Weight

222.26 g/mol

IUPAC Name

[(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate

InChI

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)

InChI Key

YRRKLBAKDXSTNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)(=O)C

physical_description

Aldicarb sulfone is a white crystalline solid. Insecticide.
White solid;  [CAMEO]

vapor_pressure

0.00009 [mmHg]

Origin of Product

United States

Synthesis routes and methods

Procedure details

15 grams of an 88 percent aqueous solution of formic acid was added to a mixture containing 30 grams of 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime in 70 grams of methylene chloride solution. To the mixture was added 56 grams of a 30 percent aqueous hydrogen peroxide over a 15-20 minute period. During the course of addition, the reaction temperature rose from 25° to 40° C. with a gentle reflux of methylene chloride. After the addition of the peroxide solution, 6.0 grams of concentrated sulfuric acid was added dropwise at a rate to maintain the reflux at 40° C. When the addition was complete, the mixture was stirred for an additional 2.5 hours at 40.45° C. When the oxidation was over, 60-70 grams of the methylene chloride solvent was removed by evaporation under reduced pressure. The mixture was cooled to 5° C. and filtered. The solid reaction product was then washed with 25-30 grams of cold water and dried to constant weight. (2-Methyl-2-(Methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime was obtained, m.p. 144°-145° C, having a 2-methyl-2-(methylsulfinyl)propionaldehyde O-(methylcarbamoyloxime (sulfide) content of less than 0.10 percent.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
65 (± 5) g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate
Reactant of Route 2
Reactant of Route 2
[(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate
Reactant of Route 3
[(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate
Reactant of Route 4
Reactant of Route 4
[(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.